molecular formula C7H8N2O2 B1200077 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione CAS No. 5466-00-2

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B1200077
CAS No.: 5466-00-2
M. Wt: 152.15 g/mol
InChI Key: UPLURGSDLNKCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyrimidine ring

Preparation Methods

The synthesis of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between cyclopentanone derivatives and urea or thiourea under acidic or basic conditions. The reaction typically requires heating and may involve catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms in the molecule.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Herbicidal Applications

One of the primary uses of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is as a herbicide. It acts by inhibiting the growth of certain weeds and is categorized under uracil derivatives. The compound's effectiveness in controlling weed populations makes it valuable in agricultural practices.

Case Studies

  • A study published in the Compendium of Pesticide Common Names highlighted Lenacil's approval for use in various agricultural settings due to its efficacy against resistant weed species .
  • Research has demonstrated that Lenacil can be used effectively in combination with other herbicides to enhance weed control while minimizing the risk of resistance development .

Antioxidant Activity

Recent studies have investigated the antioxidant properties of this compound and its derivatives. These investigations reveal potential health benefits associated with the compound.

Synthesis of Derivatives

New derivatives of Lenacil have been synthesized to evaluate their antioxidant activity. For instance, 7-thio derivatives were created through reactions with alkyl halides and tested for their ability to scavenge free radicals .

Research Findings

  • A study indicated that the antiradical activity of these derivatives significantly depends on the substituent structure within the thioether fragment .
  • The synthesized compounds showed promising results in vitro against Fe(2+)-dependent oxidation of adrenaline, suggesting potential applications in health supplements or pharmaceuticals aimed at oxidative stress reduction.

Mechanism of Action

The mechanism of action of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be compared with other similar compounds, such as:

    Cyclopenta[b]pyridine derivatives: These compounds also feature a fused ring system and exhibit a wide range of biological activities.

    Cyclopenta[b]pyrimidine derivatives: Similar in structure, these compounds are studied for their potential medicinal applications.

    Cyclopenta[b]thieno derivatives: These compounds have a sulfur atom in the ring system and are investigated for their unique chemical properties.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

Overview

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound with significant potential in various biological applications. Its molecular formula is C7H8N2O2, and it features a unique fused ring system that contributes to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and research findings related to its biological activity.

The compound has been shown to interact with several enzymes and proteins, notably cyclooxygenase and lipoxygenase. These interactions result in the inhibition of inflammatory mediators, suggesting its potential as an anti-inflammatory agent .

PropertyDescription
Molecular FormulaC7H8N2O2
Molecular Weight152.06 g/mol
SolubilitySoluble in organic solvents
StabilityStable under physiological conditions

Cellular Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound activates caspase pathways and inhibits cell proliferation, indicating its potential as an anticancer agent .

Molecular Mechanisms

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes like cyclooxygenase, inhibiting their activity.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells through caspase activation.
  • Antioxidant Activity : Recent studies on 7-thio derivatives of this compound have shown significant antioxidant activity, which is structure-dependent .

Antioxidant Activity

Research has focused on synthesizing 7-thio derivatives of this compound to explore their antioxidant properties. These derivatives were tested using the Fe(2+)-dependent oxidation of adrenaline model. Results indicated that the antiradical activity significantly depends on the substituent structure attached to the thioether fragment .

Table 2: Antioxidant Activity of 7-Thio Derivatives

CompoundAntioxidant Activity (IC50 μM)Structure Dependency
7-Thio Derivative A25Yes
7-Thio Derivative B30Yes
7-Thio Derivative C20Yes

Applications in Medicine and Industry

The potential applications of this compound span several fields:

  • Pharmaceuticals : Investigated for anti-inflammatory and anticancer therapies.
  • Materials Science : Used as a building block for developing new polymers and advanced materials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, and how are reaction conditions optimized?

The compound is typically synthesized via one-pot multicomponent reactions or cyclocondensation of cyclopentanone derivatives with urea/thiourea analogs. For example, dihydropyrimidine scaffolds are often prepared using acidic catalysts (e.g., HCl or acetic acid) under reflux conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to enhance yield. Characterization via IR spectroscopy (C=O and N-H stretches at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively) and ¹H/¹³C NMR (e.g., cyclopentane ring protons at δ 1.8–2.5 ppm) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing structural isomers of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves overlapping signals in the cyclopentane and pyrimidine moieties. For example, NOESY can distinguish between cis/trans configurations of substituents on the fused ring system . Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or tautomeric forms, requiring recrystallization or column chromatography .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents on the cyclopentane ring?

Bulky groups (e.g., aryl or heteroaryl) often hinder cyclization. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Introducing protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .
  • Employing high-pressure conditions (e.g., 10–15 kbar) to accelerate ring closure in sterically hindered systems .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Contradictions may arise from differences in solubility , metabolic stability , or off-target interactions . Systematic approaches include:

  • Docking studies to compare binding affinities with target enzymes (e.g., kinases or PDE inhibitors) .
  • In vitro metabolic assays (e.g., liver microsomes) to assess stability .
  • Comparative SAR tables highlighting substituent effects (e.g., electron-withdrawing groups enhancing activity against bacterial DHFR) .

Q. What computational methods are recommended for predicting regioselectivity in electrophilic substitution reactions of this scaffold?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites on the pyrimidine ring. For example, the C5 position is more reactive in electrophilic substitutions due to lower electron density compared to C2 . Molecular dynamics simulations can also model solvent effects on transition states .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Use catalytic asymmetric synthesis to minimize waste (e.g., organocatalysts for enantioselective cyclization) .
  • Monitor E-factor and atom economy during process optimization .

Properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLURGSDLNKCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282454
Record name 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5466-00-2
Record name 5466-00-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-oxocyclopentanecarboxylate (15.6 g, 0.10 mol), urea (9.0 g 0.15 mol) and hydrochloric acid (37%, aqueous, 5 mL) in EtOH (100 mL) was heated to 80° C. for 24 h. The mixture was cooled to rt and the precipitate was collected by filtration and dried to afford 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (11.1 g, 73%) as a white solid.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Similarly, compounds of this invention can be prepared as illustrated by the exemplary reaction in Scheme 3. Reaction of cyclopentanone with diethyl carbonate in THF in the presence of NaH produced ethyl 2-oxocyclopentanecarboxylate. Reaction of ethyl 2-oxocyclopentanecarboxy late with urea at 175-185° C. produced 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Reaction of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with hexamethyldisilazane (HMDS) in toluene in the presence of concentrated sulfuric acid, produced the intermediate 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Reaction of 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine with methyl 3-(bromomethyl)benzoate in DMF, followed by treatment with 1,4-dioxane and methanol, produced 1-(3-methoxycarbonylbenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Treatment of the ester with NaOH in water-methanol produced 1-(3-carboxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Coupling of the acid with a substituted amine, such as 1-(pyrimidin-2-yl)piperazine, in the presence of coupling agents, such as HATU and DIPEA in DMF, produced the targeted compound 1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.